molecular formula C18H13NO3 B13802608 4H-3,1-Benzoxazin-4-one, 2-(4-(4-hydroxyphenyl)-1,3-butadienyl)- CAS No. 78214-15-0

4H-3,1-Benzoxazin-4-one, 2-(4-(4-hydroxyphenyl)-1,3-butadienyl)-

Cat. No.: B13802608
CAS No.: 78214-15-0
M. Wt: 291.3 g/mol
InChI Key: ASJBOIQMTVOWBG-LZSLGQGWSA-N
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Description

4H-3,1-Benzoxazin-4-one, 2-(4-(4-hydroxyphenyl)-1,3-butadienyl)- is a complex organic compound that belongs to the benzoxazinone family This compound is characterized by its unique structure, which includes a benzoxazinone core and a butadienyl side chain with a hydroxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-3,1-Benzoxazin-4-one, 2-(4-(4-hydroxyphenyl)-1,3-butadienyl)- typically involves the cyclization of anthranilic acid derivatives. One common method includes the reaction of anthranilic acid with acetic anhydride to form the benzoxazinone core. The butadienyl side chain can be introduced through a series of condensation reactions involving appropriate aldehydes and ketones .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4H-3,1-Benzoxazin-4-one, 2-(4-(4-hydroxyphenyl)-1,3-butadienyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinazolinone and quinazoline derivatives, which have significant biological and chemical properties .

Scientific Research Applications

4H-3,1-Benzoxazin-4-one, 2-(4-(4-hydroxyphenyl)-1,3-butadienyl)- has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor for synthesizing complex heterocyclic compounds.

    Biology: The compound exhibits antimicrobial and anti-inflammatory properties, making it useful in biological studies.

    Medicine: It has potential therapeutic applications due to its ability to inhibit certain enzymes and receptors.

    Industry: The compound is used in the development of pesticides and other agrochemicals

Mechanism of Action

The mechanism of action of 4H-3,1-Benzoxazin-4-one, 2-(4-(4-hydroxyphenyl)-1,3-butadienyl)- involves its interaction with specific molecular targets. It can inhibit enzymes such as human leukocyte elastase and act as a receptor antagonist. The compound’s structure allows it to bind to active sites of enzymes and receptors, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethoxy-4H-3,1-benzoxazin-4-one
  • 3-Amino-2-ethoxyquinazolin-4-one
  • 4H-3,1-Benzoxazin-4-one derivatives with various substituents

Uniqueness

4H-3,1-Benzoxazin-4-one, 2-(4-(4-hydroxyphenyl)-1,3-butadienyl)- is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its hydroxyphenyl group and butadienyl side chain contribute to its versatility in chemical synthesis and potential therapeutic applications .

Properties

CAS No.

78214-15-0

Molecular Formula

C18H13NO3

Molecular Weight

291.3 g/mol

IUPAC Name

2-[(1E,3E)-4-(4-hydroxyphenyl)buta-1,3-dienyl]-3,1-benzoxazin-4-one

InChI

InChI=1S/C18H13NO3/c20-14-11-9-13(10-12-14)5-1-4-8-17-19-16-7-3-2-6-15(16)18(21)22-17/h1-12,20H/b5-1+,8-4+

InChI Key

ASJBOIQMTVOWBG-LZSLGQGWSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)OC(=N2)/C=C/C=C/C3=CC=C(C=C3)O

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC(=N2)C=CC=CC3=CC=C(C=C3)O

Origin of Product

United States

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